molecular formula C18H14N4S3 B11231904 4-Methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole

4-Methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole

Cat. No.: B11231904
M. Wt: 382.5 g/mol
InChI Key: PHRDWYCOZRXDQA-UHFFFAOYSA-N
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Description

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, thiazole, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a thiophene derivative with a thioamide under acidic conditions.

    Pyridazine Ring Formation: This involves the cyclization of a hydrazine derivative with a diketone.

    Final Coupling: The thiazole and pyridazine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. This makes it a valuable tool in the study of biochemical pathways and disease mechanisms.

Medicine

Medicinally, this compound shows promise as a lead molecule for the development of new drugs. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, and antimicrobial therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is particularly useful in the design of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene share the thiophene ring but lack the additional functional groups.

    Thiazole Derivatives: Compounds such as 2-aminothiazole have the thiazole ring but differ in their substituents.

    Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid share the pyridazine ring but have different functional groups.

Uniqueness

What sets 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE apart is its combination of multiple heterocyclic rings and functional groups. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C18H14N4S3

Molecular Weight

382.5 g/mol

IUPAC Name

4-methyl-5-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C18H14N4S3/c1-12-17(25-18(20-12)15-5-3-9-23-15)14-6-7-16(22-21-14)24-11-13-4-2-8-19-10-13/h2-10H,11H2,1H3

InChI Key

PHRDWYCOZRXDQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CN=CC=C4

Origin of Product

United States

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